molecular formula C12H22O3 B12933243 (E)-12-Hydroxydodec-3-enoic acid CAS No. 1376306-62-5

(E)-12-Hydroxydodec-3-enoic acid

Cat. No.: B12933243
CAS No.: 1376306-62-5
M. Wt: 214.30 g/mol
InChI Key: RRJILZUCEDMMNU-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-12-Hydroxydodec-3-enoic acid is an organic compound with a hydroxyl group and a double bond in its structure It is a member of the hydroxy fatty acids family, which are known for their diverse biological activities and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-12-Hydroxydodec-3-enoic acid typically involves the use of starting materials such as dodecenoic acid derivatives. One common method is the hydroxylation of dodecenoic acid using specific catalysts and reagents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium or platinum complexes to facilitate the hydroxylation process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and flow rates, ensuring consistent product quality. The use of biocatalysts, such as enzymes, is also explored to achieve greener and more sustainable production methods.

Chemical Reactions Analysis

Types of Reactions

(E)-12-Hydroxydodec-3-enoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The double bond can be reduced to form a saturated hydroxy fatty acid.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.

    Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to convert the hydroxyl group into a chloro group, which can then undergo further substitution reactions.

Major Products Formed

    Oxidation: Formation of 12-oxododec-3-enoic acid or 12-carboxydodec-3-enoic acid.

    Reduction: Formation of 12-hydroxydodecanoic acid.

    Substitution: Formation of various substituted dodecenoic acid derivatives.

Scientific Research Applications

(E)-12-Hydroxydodec-3-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in biological processes and potential as a bioactive compound.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of biodegradable polymers and surfactants.

Mechanism of Action

The mechanism of action of (E)-12-Hydroxydodec-3-enoic acid involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The double bond in its structure also allows for interactions with enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    12-Hydroxydodecanoic acid: Lacks the double bond present in (E)-12-Hydroxydodec-3-enoic acid.

    12-Oxododec-3-enoic acid: Contains a ketone group instead of a hydroxyl group.

    12-Carboxydodec-3-enoic acid: Contains a carboxyl group instead of a hydroxyl group.

Uniqueness

This compound is unique due to the presence of both a hydroxyl group and a double bond in its structure. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

1376306-62-5

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

(E)-12-hydroxydodec-3-enoic acid

InChI

InChI=1S/C12H22O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h6,8,13H,1-5,7,9-11H2,(H,14,15)/b8-6+

InChI Key

RRJILZUCEDMMNU-SOFGYWHQSA-N

Isomeric SMILES

C(CCCCO)CCC/C=C/CC(=O)O

Canonical SMILES

C(CCCCO)CCCC=CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.